![molecular formula C14H14N4O2S B10811498 6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine](/img/structure/B10811498.png)
6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine
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Overview
Description
6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine is a chemical compound with the molecular formula C14H14N4O2S and a molecular weight of 302.3516 . This compound is of interest due to its unique structure, which combines a purine base with a methoxyphenoxyethylsulfanyl group, potentially offering diverse chemical and biological properties.
Preparation Methods
The synthesis of 6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 2-(2-methoxyphenoxy)ethylsulfanyl intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate ethylating agent to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with a thiolating agent to introduce the sulfanyl group.
Coupling with a purine derivative: The intermediate is then coupled with a purine derivative under suitable conditions to form the final product, this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol or other reduced forms.
Scientific Research Applications
6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new purine derivatives with potential biological activity.
Biology: Researchers study this compound for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxyethylsulfanyl group may enhance the compound’s ability to bind to these targets, potentially modulating their activity. The purine base can interact with nucleic acids or proteins, influencing various biological pathways .
Comparison with Similar Compounds
Similar compounds to 6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine include other purine derivatives with different substituents. These compounds may have varying biological activities and chemical properties. Some examples include:
6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine: Similar structure but with a methyl group instead of a methoxy group.
6-[2-(2-ethoxyphenoxy)ethylsulfanyl]-7H-purine: Similar structure but with an ethoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
6-[2-(2-Methoxyphenoxy)ethylsulfanyl]-7H-purine is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methoxyphenoxy group and an ethylsulfanyl moiety, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C₁₃H₁₅N₅O₂S. The compound features a purine core, which is known for its role in various biological processes, including DNA and RNA synthesis.
Property | Value |
---|---|
Molecular Weight | 281.36 g/mol |
IUPAC Name | This compound |
CAS Number | [provide if available] |
The biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors involved in cellular signaling pathways. For instance, purine derivatives are often studied for their role as enzyme inhibitors, particularly in the context of xanthine oxidoreductase (XOR), which is crucial in uric acid metabolism. Inhibition of XOR can lead to reduced production of uric acid, making it a target for treating conditions like gout and hyperuricemia .
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some purine derivatives have demonstrated significant antimicrobial effects against various pathogens, including Mycobacterium tuberculosis. For example, structure-activity relationship studies have shown that modifications at specific positions on the purine ring can enhance antimycobacterial activity .
- Antioxidant Properties : The presence of sulfur and methoxy groups may contribute to antioxidant activities, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : Purines are also explored for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
- Antimycobacterial Activity : A study highlighted the effectiveness of modified purines against Mycobacterium tuberculosis, demonstrating that certain substitutions on the purine ring significantly enhance their potency. Compounds with structural similarities to this compound exhibited low micromolar minimum inhibitory concentrations (MIC) against drug-resistant strains .
- Xanthine Oxidoreductase Inhibition : Research has shown that purine derivatives can effectively inhibit XOR, leading to decreased uric acid levels in vivo. This mechanism is particularly relevant for developing treatments for gout and related conditions .
- Cytotoxicity Studies : In vitro studies assessing cytotoxicity against mammalian cell lines indicated that some purine derivatives possess selective toxicity profiles, allowing for therapeutic applications with minimal side effects .
Properties
Molecular Formula |
C14H14N4O2S |
---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine |
InChI |
InChI=1S/C14H14N4O2S/c1-19-10-4-2-3-5-11(10)20-6-7-21-14-12-13(16-8-15-12)17-9-18-14/h2-5,8-9H,6-7H2,1H3,(H,15,16,17,18) |
InChI Key |
RECFDWBJJSFKPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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